molecular formula C17H13ClFN3O4S B2393160 3-(4-chlorobenzenesulfonyl)-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]propanamide CAS No. 895466-62-3

3-(4-chlorobenzenesulfonyl)-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]propanamide

Cat. No.: B2393160
CAS No.: 895466-62-3
M. Wt: 409.82
InChI Key: DAPIOPZYJYALQW-UHFFFAOYSA-N
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Description

3-(4-chlorobenzenesulfonyl)-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]propanamide is a complex organic compound that features both sulfonamide and oxadiazole moieties. These functional groups are known for their diverse biological activities and are often incorporated into pharmaceutical and agrochemical agents.

Preparation Methods

The synthesis of 3-(4-chlorobenzenesulfonyl)-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]propanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the esterification of 4-chlorobenzoic acid, followed by hydrazination, salt formation, and cyclization to form the oxadiazole ring . The sulfonamide group is then introduced through the reaction of the oxadiazole intermediate with sulfonyl chloride under nucleophilic substitution conditions . Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing continuous flow techniques and advanced purification methods.

Chemical Reactions Analysis

3-(4-chlorobenzenesulfonyl)-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]propanamide can undergo various chemical reactions, including:

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and the functional groups targeted.

Comparison with Similar Compounds

Similar compounds include other sulfonamide and oxadiazole derivatives, such as:

Properties

IUPAC Name

3-(4-chlorophenyl)sulfonyl-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClFN3O4S/c18-12-3-7-14(8-4-12)27(24,25)10-9-15(23)20-17-22-21-16(26-17)11-1-5-13(19)6-2-11/h1-8H,9-10H2,(H,20,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAPIOPZYJYALQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(O2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClFN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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